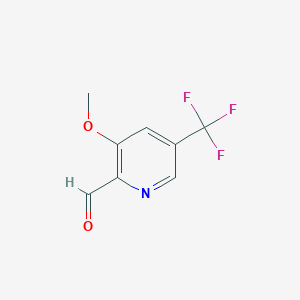
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranosyloxy group attached to a xanthene core, which is further substituted with a methoxy and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the xanthene core to a dihydroxanthene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is also employed in the synthesis of more complex organic molecules.
Biology
In biological research, 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is used as a molecular marker for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it useful in imaging techniques.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties but lacks the galactopyranosyloxy group.
Rhodamine: A xanthene-based dye with different substituents, used in similar applications.
Eosin: A brominated xanthene dye with distinct chemical properties.
Uniqueness
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is unique due to the presence of the galactopyranosyloxy group, which imparts specific binding capabilities and enhances its utility in biological applications. This distinguishes it from other xanthene derivatives that primarily serve as fluorescent dyes without specific targeting functions.
特性
分子式 |
C27H26O9 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
InChIキー |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)








![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)
